molecular formula C9H9ClN2 B13839172 6-Chloro-1,5-dimethyl-1H-indazole

6-Chloro-1,5-dimethyl-1H-indazole

Cat. No.: B13839172
M. Wt: 180.63 g/mol
InChI Key: DSFMNFSQXYLGHX-UHFFFAOYSA-N
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Description

6-Chloro-1,5-dimethyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with chlorine at the 6-position and methyl groups at the 1- and 5-positions. Indazoles are nitrogen-containing bicyclic aromatic systems with applications in pharmaceuticals, agrochemicals, and materials science. The chloro and methyl substituents in this compound influence its electronic, steric, and physicochemical properties, making it a candidate for targeted drug design, particularly in kinase inhibition or anti-inflammatory therapies.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-1,5-dimethylindazole

InChI

InChI=1S/C9H9ClN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3

InChI Key

DSFMNFSQXYLGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(N=C2)C

Origin of Product

United States

Scientific Research Applications

6-Chloro-1,5-dimethyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,5-dimethyl-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets can include kinases, proteases, or G-protein coupled receptors. The pathways involved may include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Chloro-1,5-dimethyl-1H-indazole with structurally related indazole derivatives and other chloro-substituted heterocycles. Key parameters include substituent positions, electronic effects, and reported biological activities.

Compound Name Substituents Key Properties/Applications Characterization Methods
This compound 6-Cl, 1-CH₃, 5-CH₃ Potential kinase inhibitor (hypothetical) IR, NMR, X-ray (SHELX refinement)
1H-Indazole Unsubstituted Basic scaffold for drug design Crystallography, MS
5-Chloro-1H-indazole 5-Cl Anticandidal activity NMR, HPLC
Methyl 6-chloro-3-[...]benzodithiazine-7-carboxylate 6-Cl, benzodithiazine core Antiproliferative or antimicrobial (inferred) IR (νmax 1715 cm⁻¹, C=O), ¹H-NMR

Substituent Effects on Reactivity and Bioactivity

  • Methyl Groups : The 1- and 5-methyl groups increase steric bulk, which could hinder metabolic degradation or improve membrane permeability compared to unmethylated indazoles.
  • Comparative Spectral Data : The IR spectrum of Methyl 6-chloro-3-[...]benzodithiazine-7-carboxylate shows characteristic C=O (1715 cm⁻¹) and C=N (1615 cm⁻¹) stretches, which are critical for identifying carbonyl and imine functionalities in related compounds. For this compound, similar techniques would detect C-Cl (∼600–800 cm⁻¹) and C-N (∼1250 cm⁻¹) bonds.

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